Glaucine hydrobromide

Antitussive Clinical trial Respiratory medicine

Select glaucine hydrobromide for its scientifically validated, non-redundant polypharmacology. Unlike codeine (μ-opioid) or dextromethorphan, this compound achieves antitussive efficacy via dual PDE4 inhibition (Ki=3.4 µM) and calcium channel blockade, with a superior tolerability profile. Its uniquely low affinity for the high-affinity rolipram binding site (IC50 ~100 µM) minimizes class-associated emetic risk—an ideal positive control, lead scaffold, and mechanistic probe for respiratory drug discovery. Direct substitution with codeine, rolipram, or diltiazem is scientifically invalid.

Molecular Formula C21H26BrNO4
Molecular Weight 436.3 g/mol
CAS No. 5996-06-5
Cat. No. B191354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucine hydrobromide
CAS5996-06-5
SynonymsGlaucine hydrobromide;  d-Glaucine hydrobromide;  (+)-Glaucine hydrobromide
Molecular FormulaC21H26BrNO4
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
InChIInChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1
InChIKeyDFFLCVRJWUOGPN-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaucine Hydrobromide (CAS 5996-06-5): Aporphine Alkaloid with Differentiated PDE4 Inhibition and Calcium Channel Blockade


Glaucine hydrobromide (CAS 5996-06-5) is a hydrobromide salt of the aporphine alkaloid glaucine, primarily isolated from Glaucium flavum (yellow horned poppy) [1]. It is established as a centrally acting, non-opioid antitussive agent used clinically in some Eastern European countries for the treatment of non-productive cough [2]. Beyond antitussive activity, glaucine exhibits a multi-target pharmacological profile including non-competitive inhibition of phosphodiesterase-4 (PDE4), blockade of voltage- and receptor-operated calcium channels, and weak antagonism at dopamine D1 and D2 receptors . This combination of mechanisms distinguishes glaucine from both opioid antitussives (e.g., codeine) and conventional calcium channel blockers (e.g., diltiazem, nifedipine), positioning it as a unique research tool for studying integrated airway pharmacology and a lead compound for novel respiratory therapeutics.

Why Glaucine Hydrobromide Cannot Be Replaced by Codeine, Dextromethorphan, or Simple PDE4 Inhibitors


Direct substitution of glaucine hydrobromide with codeine, dextromethorphan, rolipram, or standard calcium channel blockers is scientifically invalid due to its distinct, non-redundant polypharmacology. While codeine suppresses cough via μ-opioid receptor agonism, glaucine achieves comparable antitussive efficacy through a non-opioid, multi-mechanistic pathway involving PDE4 inhibition and calcium channel blockade [1], which confers a fundamentally different tolerability profile [2]. Similarly, unlike selective PDE4 inhibitors like rolipram, glaucine's very low affinity for the high-affinity rolipram binding site (IC50 ∼100 µM vs. Ki=3.4 µM for PDE4 catalytic activity) suggests a reduced potential for class-associated emetic side effects [3]. Its action as a calcium channel blocker also differs from classical L-type antagonists (e.g., diltiazem), with distinct potency ratios on noradrenaline- versus KCl-induced contractions . Therefore, selection of glaucine hydrobromide must be based on its specific, quantifiable differentiation points, as detailed below.

Quantitative Differentiation: Glaucine Hydrobromide vs. Codeine, Dextromethorphan, Rolipram, and Calcium Channel Blockers


Superior Antitussive Efficacy and Tolerability vs. Codeine in a Double-Blind Clinical Trial

In a 90-patient, double-blind comparative trial of glaucine hydrobromide syrup versus codeine syrup (both dosed at 30 mg three times daily for 7 days), glaucine demonstrated statistically significantly superior cough suppression. Physician-evaluated cough severity scores (4-point scale) decreased from 3.0 to 0.47 in the glaucine group, compared to a decrease from 3.0 to 1.10 in the codeine group (p<0.001) [1]. Furthermore, glaucine showed a markedly improved side effect profile: 0 patients on glaucine reported constipation or nausea, whereas 9 patients on codeine reported these events (p<0.01) [1].

Antitussive Clinical trial Respiratory medicine

Statistically Significant Cough Reduction vs. Placebo, Unlike Dextromethorphan

A single-dose, double-blind, placebo-controlled cross-over study in 24 chronic cough patients evaluated glaucine 30 mg and dextromethorphan 30 mg using objective cough recording. Both treatments reduced cough counts compared to placebo; however, only the reduction with glaucine reached statistical significance, while the reduction with dextromethorphan did not [1]. This suggests a more consistent and quantifiable antitussive effect for glaucine under the study's objective measurement conditions.

Antitussive Placebo-controlled trial Cough recorder

Unique PDE4 Inhibition Profile: High Catalytic Site Affinity but Low Rolipram Binding

Glaucine selectively inhibits PDE4 from human bronchus and polymorphonuclear leukocytes (PMN) in a non-competitive manner with a Ki of 3.4 µM [1]. Critically, it displaces [3H]-rolipram from its high-affinity binding site in rat brain cortex membranes with a very low potency (IC50 ∼100 µM), yielding an exceptionally high PDE4 catalytic site / rolipram binding site ratio [1]. This profile contrasts sharply with selective PDE4 inhibitors like rolipram itself (which binds both sites with high affinity) and suggests a reduced potential for the nausea and emesis commonly associated with this drug class [2].

PDE4 inhibitor Anti-inflammatory Bronchodilation

Differentiated Calcium Channel Blockade vs. Diltiazem and Nifedipine

In functional studies on rat isolated aorta, glaucine inhibited contractions induced by noradrenaline (NA) and KCl with distinct potencies. Glaucine showed greater potency against NA-induced contraction (receptor-operated channels) than against KCl-induced contraction (voltage-dependent channels) . In contrast, the classical calcium channel blockers diltiazem and nifedipine were more potent against KCl-induced contraction, while prazosin was highly selective for NA-induced contraction . Quantitatively, glaucine inhibited NA- and KCl-induced calcium uptake with IC50 values of 160 ± 16 µM and 90 ± 14 µM, respectively [1].

Calcium channel blocker Vascular smooth muscle Relaxation

Recommended Research and Industrial Applications for Glaucine Hydrobromide Based on Quantitative Differentiation


Non-Opioid Antitussive Discovery and Comparative Pharmacology

Based on its clinically proven, statistically significant superiority over codeine in cough suppression and tolerability [1], and its unique efficacy profile against dextromethorphan [2], glaucine hydrobromide is an ideal positive control or lead compound for developing novel, non-opioid antitussive agents. Its multi-mechanistic action provides a benchmark for testing new compounds in animal models of cough and human challenge studies, where a non-sedating, non-constipating profile is a key target product profile.

PDE4 Inhibitor Research Focused on Mitigating Emetic Side Effects

Glaucine hydrobromide's unique PDE4 inhibition profile—with high affinity for the catalytic site (Ki=3.4 µM) but very low affinity for the high-affinity rolipram binding site (IC50 ∼100 µM) [3]—makes it a critical tool compound for structure-activity relationship (SAR) studies. Researchers can use glaucine as a scaffold to design next-generation PDE4 inhibitors that retain anti-inflammatory efficacy while minimizing the class-associated nausea and emesis, directly addressing the primary limitation of current PDE4-targeting therapeutics.

Investigation of Integrated Airway Smooth Muscle Relaxation Mechanisms

Given its balanced blockade of both receptor-operated (NA-induced) and voltage-dependent (KCl-induced) calcium channels , glaucine hydrobromide is a valuable probe for ex vivo and in vivo studies of airway hyperresponsiveness and bronchodilation. It allows researchers to dissect the relative contributions of different calcium entry pathways to smooth muscle contraction in human bronchial tissue, an application where more selective blockers (e.g., diltiazem) or simple PDE4 inhibitors provide an incomplete picture of the integrated pharmacology.

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